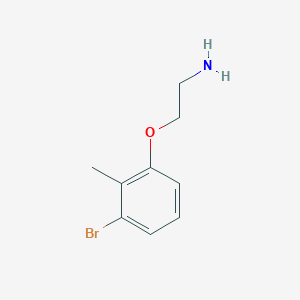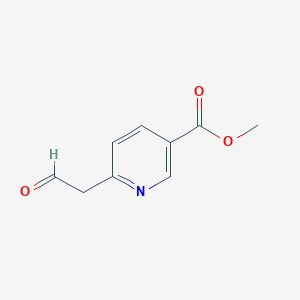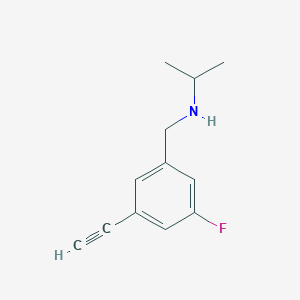
2-(3-Bromo-2-methyl-phenoxy)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-methyl-phenoxy)-ethylamine is an organic compound that features a brominated phenol ether structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine typically involves the bromination of 2-methylphenol followed by etherification and subsequent amination. One common method involves the use of N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane to brominate 2-methylphenol . The brominated product is then reacted with ethylene oxide to form the ether, which is subsequently aminated using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-methyl-phenoxy)-ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol ether moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Triphenylphosphine: Acts as a catalyst in bromination.
Ethylene Oxide: Used for etherification.
Ammonia or Amines: Used for amination.
Major Products Formed
Substituted Amines: Formed through nucleophilic substitution.
Quinones: Formed through oxidation.
Hydrogenated Compounds: Formed through reduction.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-methyl-phenoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenol ether moiety play crucial roles in its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-methylphenol : A precursor in the synthesis of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine.
- 2,6-Dibromotoluene : Another brominated aromatic compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a brominated phenol ether and an ethylamine moiety sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
2-(3-bromo-2-methylphenoxy)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 |
Clave InChI |
SRKVJPZXBABBTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















